

JNJ-54119936: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of **JNJ-54119936**, an inverse agonist of the Retinoic Acid-related Orphan Receptor C (RORC). The information is compiled from publicly available data to assist researchers and drug development professionals in understanding the compound's potency, selectivity, and mechanism of action.

Core Target Engagement

JNJ-54119936 is a potent inverse agonist of RORC, a key transcription factor in the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.^[1] The compound exerts its effects by binding to the ligand-binding domain of RORC.

Quantitative Binding and Functional Data

The following table summarizes the key quantitative metrics defining the interaction of **JNJ-54119936** with its primary target, RORC.

Parameter	Value	Assay Type
qKD	5.3 nM	ThermoFluor Binding Assay
IC50	30 nM	One-Hybrid Ligand Binding Domain (LBD) Assay
IC50	332 nM	Human Whole Blood Assay (IL-17 Production)

Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. **JNJ-54119936** has been profiled against other members of the ROR family and a broader panel of kinases and receptors to assess its off-target activities.

Selectivity Against ROR Family Members

JNJ-54119936 demonstrates high selectivity for RORC over other ROR family members, RORA and RORB.

Target	qKD	Fold Selectivity vs. RORC
RORA	> 75 μ M	> 14,150-fold
RORB	> 75 μ M	> 14,150-fold

Off-Target Screening

JNJ-54119936 was screened against a panel of 50 targets in a Cerep panel and 50 kinases in a DiscoverX panel. In these broad screenings, no significant inhibition (<50%) was observed at concentrations up to 10 μ M.^[1] However, more targeted screening identified a few off-target interactions with micromolar affinities.

Off-Target	Ki
TMEM97	636.66 nM
SIGMAR1	3125.58 nM
ADRA2B	9223.59 nM

Experimental Methodologies

While the precise, detailed experimental protocols for the assays that generated the above data for **JNJ-54119936** are not publicly available, this section outlines the general principles and methodologies of the key experiments cited.

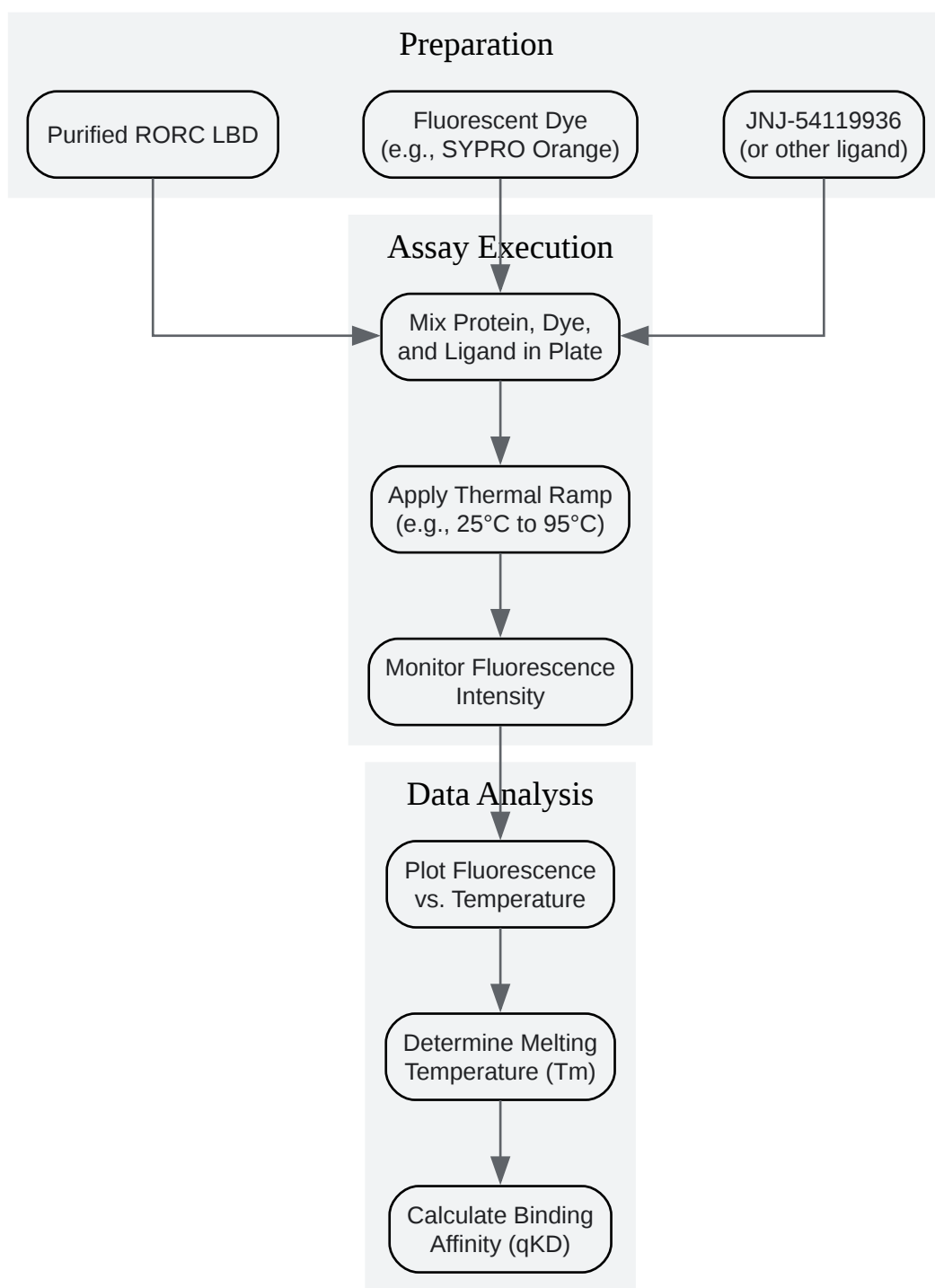
ThermoFluor Binding Assay (Differential Scanning Fluorimetry)

This biophysical assay measures the thermal stability of a target protein in the presence and absence of a ligand.

General Protocol:

- The target protein (RORC Ligand Binding Domain) is mixed with a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions of a protein.
- The protein-dye mixture is then subjected to a gradual temperature increase.
- As the protein unfolds due to the heat, its hydrophobic core becomes exposed, leading to an increase in fluorescence from the bound dye.
- The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is determined by monitoring the fluorescence intensity.
- A shift in the T_m in the presence of a ligand indicates a binding event. The magnitude of this shift can be used to calculate the binding affinity (qKD).

Experimental Workflow for a ThermoFluor Assay



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Caption: Workflow for determining binding affinity using a ThermoFluor assay.

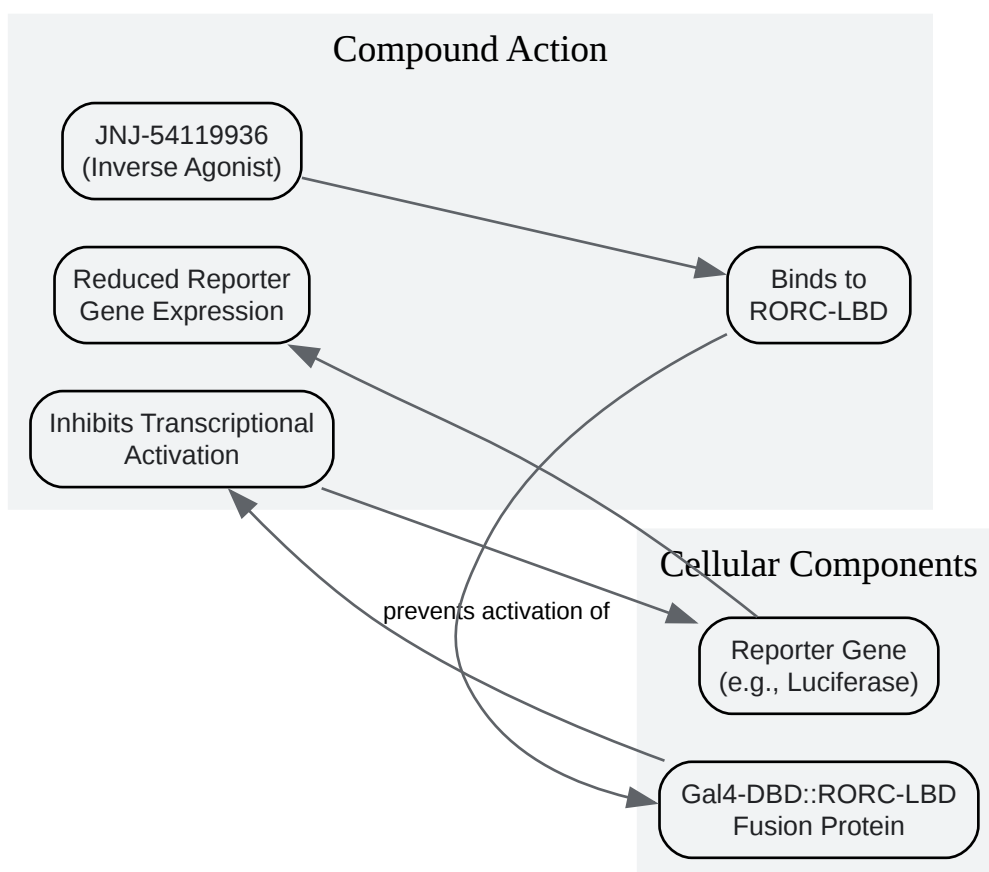
One-Hybrid Ligand Binding Domain (LBD) Assay

This is a cell-based reporter gene assay used to quantify the functional activity of a compound on a nuclear receptor.

General Protocol:

- A mammalian or yeast cell line is engineered to express a fusion protein consisting of the DNA-binding domain (DBD) of a transcription factor (e.g., Gal4) and the ligand-binding domain (LBD) of the target receptor (RORC).
- These cells also contain a reporter gene (e.g., luciferase or β -galactosidase) under the control of a promoter that is recognized by the DBD of the fusion protein.
- In the presence of an agonist, the RORC LBD undergoes a conformational change that allows the fusion protein to bind to the promoter and activate the transcription of the reporter gene.
- An inverse agonist, such as **JNJ-54119936**, will bind to the RORC LBD and promote a conformation that inhibits this transcriptional activation.
- The activity of the reporter gene is measured, and the concentration-dependent inhibition by the compound is used to determine its IC₅₀ value.

Logical Flow of a One-Hybrid LBD Assay



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Caption: Logical relationship in a one-hybrid assay for an inverse agonist.

Human Whole Blood Assay

This is an ex vivo assay that measures the effect of a compound on the production of a specific cytokine in a physiologically relevant environment.

General Protocol:

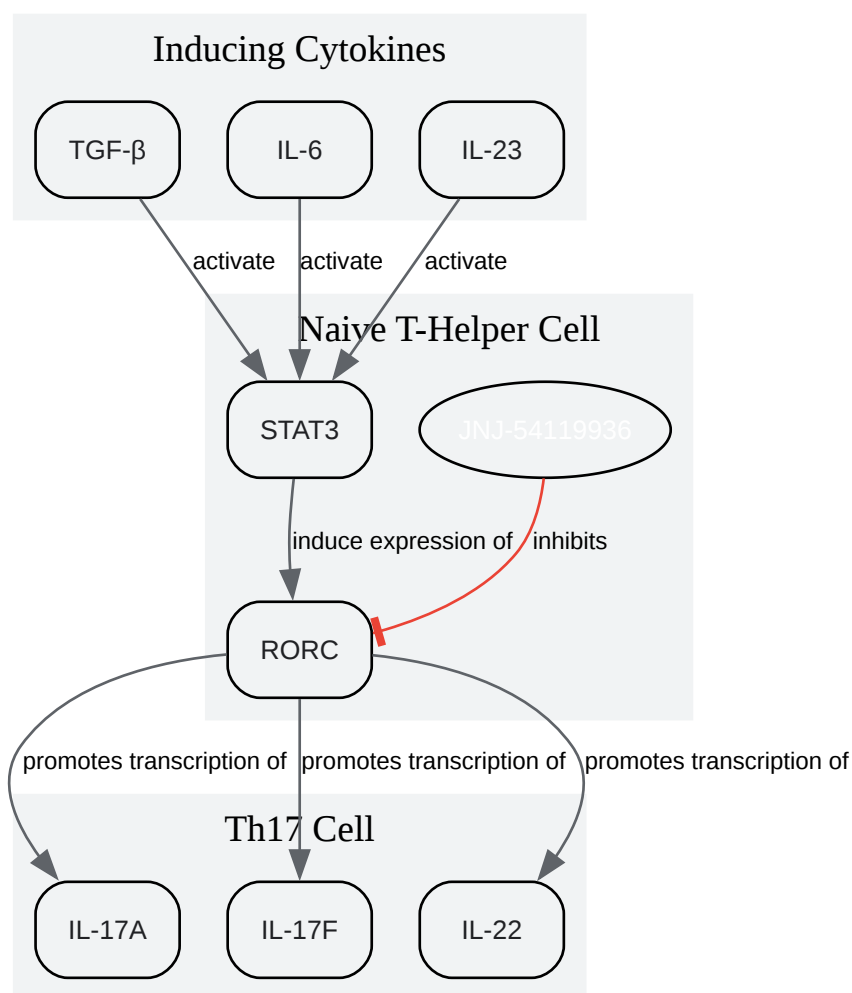
- Freshly drawn human whole blood is treated with various concentrations of the test compound (**JNJ-54119936**).
- The blood is then stimulated to induce the production of the target cytokine. For Th17 cells, this is typically achieved using anti-CD3 and anti-CD28 antibodies to activate T-cells.

- The samples are incubated for a defined period (e.g., 24-48 hours) to allow for cytokine production and secretion into the plasma.
- After incubation, the plasma is separated from the blood cells by centrifugation.
- The concentration of the target cytokine (e.g., IL-17) in the plasma is quantified using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
- The concentration-dependent inhibition of cytokine production by the compound is used to calculate its IC₅₀ value.

RORC Signaling Pathway in Th17 Differentiation

JNJ-54119936, as an inverse agonist of RORC, inhibits the differentiation of naive T-helper cells into Th17 cells. This, in turn, reduces the production of pro-inflammatory cytokines that are implicated in various autoimmune diseases.

RORC Signaling in Th17 Cell Differentiation



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Caption: Simplified RORC signaling pathway in Th17 cell differentiation and the point of intervention for **JNJ-54119936**.

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References

- 1. researchgate.net [researchgate.net]

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